Ethyl octylphosphonochloridate

Description

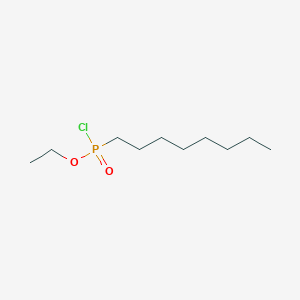

Ethyl octylphosphonochloridate (hypothetical IUPAC name: Phosphonochloridic acid, octyl-, O-ethyl ester) is an organophosphorus compound characterized by a phosphonate core with ethyl and octyl ester groups and a reactive chlorine atom. These analogs share key features: a central phosphorus atom bonded to alkyl ester groups, a halogen (Cl/F), and variable substituents (e.g., thio vs. oxy groups).

Properties

CAS No. |

163654-98-6 |

|---|---|

Molecular Formula |

C10H22ClO2P |

Molecular Weight |

240.71 g/mol |

IUPAC Name |

1-[chloro(ethoxy)phosphoryl]octane |

InChI |

InChI=1S/C10H22ClO2P/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |

InChI Key |

GVKKZVRHBRQKDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octylphosphonochloridate can be synthesized through the reaction of octylphosphonic acid with thionyl chloride, followed by the addition of ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

- Octylphosphonic acid reacts with thionyl chloride to form octylphosphonochloridate.

- The resulting octylphosphonochloridate is then treated with ethanol to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl octylphosphonochloridate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form octylphosphonic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Phosphonates: Formed through substitution reactions with alcohols.

Phosphonamides: Formed through substitution reactions with amines.

Phosphonic Acids: Formed through hydrolysis or oxidation reactions.

Scientific Research Applications

Ethyl octylphosphonochloridate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of phosphonate esters and phosphonamide derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of ethyl octylphosphonochloridate involves the interaction of its phosphonochloridate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares ethyl octylphosphonochloridate’s hypothetical structure with analogous compounds from the evidence:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | HS Code | Regulatory Schedule |

|---|---|---|---|---|---|---|

| O-Ethyl ethylphosphonothionochloridate | 1497-68-3 | C₄H₁₀ClOPS | 164.6 | Ethyl ester, thio group | 2931.59 | 2B04 |

| O-Methyl ethylphosphonothionochloridate | 1497-69-4 | C₃H₈ClOPS | 150.57 | Methyl ester, thio group | 2931.59 | 2B04 |

| Chlorosarin (O-Isopropyl methylphosphonochloridate) | 1445-76-7 | C₄H₁₀ClO₂P | 156.55 | Isopropyl ester | 2931.00 | Schedule 1 (CWC) |

| Chlorosoman (O-Pinacolyl methylphosphonochloridate) | 7040-57-5 | C₇H₁₄ClO₂P | 204.61 | Pinacolyl ester | 2931.00 | Schedule 1 (CWC) |

Key Observations:

- Alkyl Chain Impact: Longer alkyl chains (e.g., octyl) hypothetically increase hydrophobicity and reduce volatility compared to methyl or ethyl analogs.

- Thio vs. Oxy Groups : Thio-containing analogs (e.g., 1497-68-3) exhibit greater stability toward hydrolysis than oxy-phosphonates due to sulfur’s lower electronegativity .

- Regulatory Status : Compounds like Chlorosarin and Chlorosoman are classified under Schedule 1 of the Chemical Weapons Convention (CWC) due to their high toxicity, while ethyl/methyl analogs fall under Schedule 2B04, indicating controlled precursor status .

Physicochemical Data Gaps

While the evidence provides CAS numbers and molecular formulas, detailed physicochemical properties (e.g., boiling points, densities) for this compound and its analogs are absent. For example, Ethyl trichloroacetate (CAS 191.44, ) lists a density of 1.383 g/cm³, but analogous phosphonochloridates lack such data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.